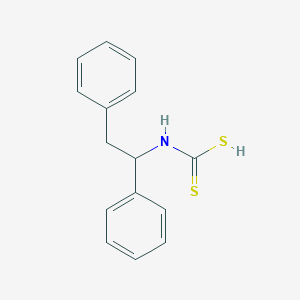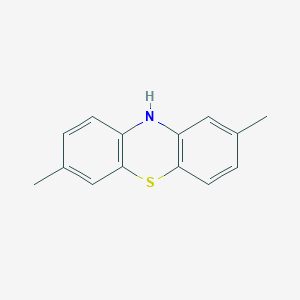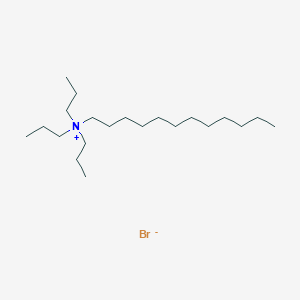
1-Dodecanaminium, N,N,N-tripropyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N,N,N-tripropyl-, bromide is a quaternary ammonium compound with the molecular formula C21H46BrN . This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a white crystalline solid that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecanamine with tripropylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield 1-dodecanaminium, N,N,N-tripropyl-, hydroxide.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N,N,N-tripropyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and other biological applications.
Industry: The compound is used in the formulation of detergents, fabric softeners, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-dodecanaminium, N,N,N-tripropyl-, bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The compound can also facilitate the transfer of ions and molecules across membranes, which is useful in various chemical and biological processes.
Comparación Con Compuestos Similares
N,N,N-trimethyl-1-dodecanaminium bromide: This compound is similar in structure but has methyl groups instead of propyl groups. It is also used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar applications in detergents and antimicrobial formulations.
Uniqueness: 1-Dodecanaminium, N,N,N-tripropyl-, bromide is unique due to the presence of the tripropyl groups, which can influence its solubility and interaction with other molecules. This makes it particularly useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
55131-02-7 |
|---|---|
Fórmula molecular |
C21H46BrN |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
dodecyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-9-10-11-12-13-14-15-16-17-21-22(18-6-2,19-7-3)20-8-4;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JLLNGBZMJOSJQD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


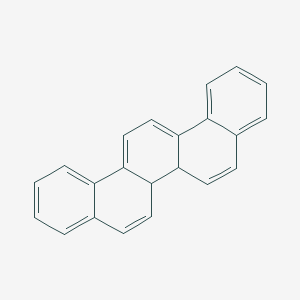
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
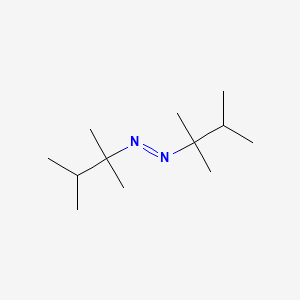

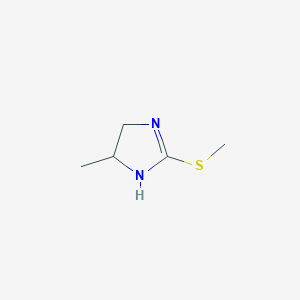
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)


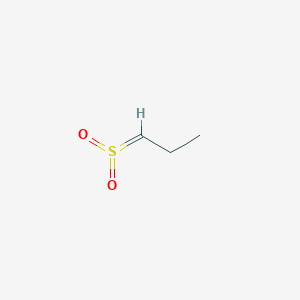
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
